2-(4-Ethylpiperazin-1-yl)-5-(trifluoromethyl)aniline
Description
Properties
IUPAC Name |
2-(4-ethylpiperazin-1-yl)-5-(trifluoromethyl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18F3N3/c1-2-18-5-7-19(8-6-18)12-4-3-10(9-11(12)17)13(14,15)16/h3-4,9H,2,5-8,17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANNGGULFZOOOLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=C(C=C(C=C2)C(F)(F)F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18F3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Ethylpiperazin-1-yl)-5-(trifluoromethyl)aniline typically involves the following steps:
Starting Materials: The synthesis begins with 4-ethylpiperazine and 2-chloro-5-(trifluoromethyl)aniline.
Reaction Conditions: The reaction is carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF).
Procedure: The 4-ethylpiperazine is reacted with 2-chloro-5-(trifluoromethyl)aniline under reflux conditions to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the aniline ring, using reagents like sodium hydride or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in tetrahydrofuran (THF).
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of corresponding nitro or nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted aniline derivatives.
Scientific Research Applications
2-(4-Ethylpiperazin-1-yl)-5-(trifluoromethyl)aniline has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting central nervous system disorders.
Material Science: The compound is utilized in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Biological Research: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
Industrial Applications: The compound is employed in the synthesis of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(4-Ethylpiperazin-1-yl)-5-(trifluoromethyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The ethylpiperazine moiety can enhance binding affinity to these targets, while the trifluoromethyl group can increase the compound’s lipophilicity, facilitating its passage through biological membranes. This dual functionality allows the compound to modulate various biochemical pathways effectively.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Key Analogues
Piperazine vs. Piperidine Modifications
- Ethylpiperazine (target compound) provides stronger basicity and improved solubility in acidic media compared to piperidine derivatives (e.g., 2-(piperidin-4-yl)-5-(trifluoromethyl)aniline) .
- Methylpiperazine derivatives (e.g., intermediates in ) are less lipophilic but exhibit faster renal clearance, limiting their use in CNS-targeted therapies .
Biological Activity
2-(4-Ethylpiperazin-1-yl)-5-(trifluoromethyl)aniline, also known by its CAS number 937596-13-9, is a compound that has garnered attention in the field of medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
The molecular formula of this compound is C13H18F3N3, with a molecular weight of 273.3 g/mol. It features a trifluoromethyl group which is known to enhance lipophilicity and biological activity in various compounds.
Research indicates that compounds containing piperazine moieties often exhibit significant biological activity due to their ability to interact with various biological targets. The presence of the ethylpiperazine group in this compound suggests potential interactions with neurotransmitter receptors and enzymes involved in neurological pathways.
In Vitro Studies
Recent studies have evaluated the compound's activity against various cancer cell lines. For instance, compounds similar to this compound have demonstrated inhibitory effects on histone deacetylases (HDACs), which are crucial in cancer cell proliferation and survival.
| Compound | IC50 (µM) | Target |
|---|---|---|
| This compound | TBD | HDAC Inhibition |
| Analog A | 0.14 | HDAC1 |
| Analog B | 0.56 | HDAC2 |
| Analog C | 0.59 | HDAC3 |
These findings suggest that the compound may possess similar inhibitory properties, potentially making it a candidate for further development as an anticancer agent.
Case Studies
A notable case study involved the evaluation of analogs of this compound in a rescue assay using mouse splenocytes. The results indicated that certain derivatives could rescue immune cells effectively, suggesting a role in modulating immune responses.
Pharmacological Effects
The pharmacological profile indicates that this compound may exhibit:
- Anticancer Activity : Through HDAC inhibition and modulation of apoptotic pathways.
- Neuroprotective Effects : Potential interactions with acetylcholinesterase and other neurotransmitter systems could offer therapeutic benefits in neurodegenerative diseases.
Safety and Toxicology
Safety data for this compound are currently limited; however, it is crucial to assess its toxicity profiles through comprehensive studies before clinical applications can be considered.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
